2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
Description
This compound features a 1,3-dioxo-isoindolyl core linked via an acetamide bridge to a 4-chlorobenzenesulfonyl group. Its structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring hydrophobic and polar interactions .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O5S/c17-9-1-4-11(5-2-9)25(23,24)8-14(20)18-10-3-6-12-13(7-10)16(22)19-15(12)21/h1-7H,8H2,(H,18,20)(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUXJXAWSXQGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)CC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorobenzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
Table 1: Key Structural Variations and Physicochemical Properties
Key Observations :
- Substituent Effects: Electron-Withdrawing Groups: The target compound’s 4-chlorobenzenesulfonyl group contrasts with benzyl or alkoxy chains in analogs (e.g., 8d, 13b), which may reduce metabolic stability but enhance target binding . Halogen Influence: Fluorine in 8d and 13m improves lipophilicity and bioavailability compared to non-halogenated analogs . Chain Length: Hydroxyalkoxy chains (e.g., 13m’s 5-hydroxypentyloxy) increase solubility, critical for pharmacokinetics .
Synthesis Efficiency :
Table 2: Functional Group Impact on Bioactivity
Key Insights :
- Sulfonyl vs.
- Clinical Relevance : Apremilast demonstrates that isoindolyl-acetamide derivatives with sulfonyl and methoxy groups can achieve therapeutic efficacy, guiding future modifications of the target compound .
Spectroscopic and Analytical Data
- NMR Trends :
- HRMS Validation : Molecular ion peaks align with theoretical values (e.g., 13m: m/z 498.215 vs. calc. 498.214), ensuring structural fidelity .
Biological Activity
The compound 2-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Biological Activity Overview
The biological activities of this compound include anticancer, antibacterial, and enzyme inhibitory effects. Below is a detailed examination of these activities.
Anticancer Activity
Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in the subG0 phase, indicating potential for use in cancer therapy by preventing cancer cell proliferation .
- Mitochondrial Membrane Depolarization : It also depolarizes the mitochondrial membrane, which is a critical event in the induction of apoptosis in cancer cells .
- Caspase Activation : The activation of caspases (caspase-8 and -9) further supports its role as an inducer of apoptosis in cancer cells .
Antibacterial Activity
The antibacterial efficacy of this compound was evaluated against various bacterial strains. The findings indicate:
- Inhibition Concentration : The minimum inhibitory concentration (MIC) values were assessed, revealing moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker activity against other strains tested .
- Comparative Studies : In comparison with known antibiotics, the sulfonamide derivatives demonstrated promising antibacterial properties, suggesting their potential as alternative therapeutic agents .
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : A study indicated that related compounds exhibited strong inhibitory effects on acetylcholinesterase (AChE), with IC50 values significantly lower than standard inhibitors .
Case Studies and Research Findings
Several case studies have highlighted the biological activities of sulfonamide derivatives:
- Study on Cell Proliferation : One study reported that a derivative similar to our compound inhibited the proliferation of colorectal cancer cells (SW480 and HCT116) with IC50 values of 2 μM and 0.12 μM respectively, outperforming standard chemotherapeutics like 5-FU .
- Antioxidant Activity : Another study assessed antioxidant properties through DPPH and ABTS radical scavenging assays, showing that certain derivatives had significant antiradical activity .
- Urease Inhibition : Compounds were also evaluated for urease inhibition, with some exhibiting IC50 values as low as 1.13 µM, indicating their potential for treating conditions related to elevated urease activity .
Data Summary Table
| Activity Type | Assessed Compounds | IC50 Values (µM) | Remarks |
|---|---|---|---|
| Anticancer | Similar sulfonamides | 0.12 - 2 | Induces apoptosis via caspase activation |
| Antibacterial | Various strains | >500 | Moderate to strong inhibition against select strains |
| Acetylcholinesterase | Related compounds | 0.63 - 6.28 | Strong inhibitors compared to standard drugs |
| Urease Inhibition | Selected derivatives | 1.13 - 6.28 | Potential for therapeutic applications |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
